molecular formula CH5NO2S B031651 Methanesulfonamide CAS No. 3144-09-0

Methanesulfonamide

Cat. No. B031651
CAS RN: 3144-09-0
M. Wt: 95.12 g/mol
InChI Key: HNQIVZYLYMDVSB-UHFFFAOYSA-N
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Description

Methanesulfonamide is an important intermediate in the synthesis of fine chemicals and has garnered attention due to its varied applications in chemical synthesis and transformations. Its role extends from being a key intermediate to a catalyst in different chemical reactions, offering a broad spectrum of chemical and physical properties that make it indispensable in various industrial and research applications.

Synthesis Analysis

The synthesis of methanesulfonamide has evolved over the years, with various methods being developed to improve its production efficiency and yield. A notable advancement is the direct sulfonation of methane to methanesulfonic acid, achieved in an electrochemical reactor without adding peroxide initiators, showcasing a significant step towards efficient and environmentally friendly synthesis methods (Britschgi et al., 2022). Additionally, a practical process for the production of methanesulfonic acid from methane and sulfur trioxide has been developed, highlighting a selective and direct method for methanesulfonamide synthesis (Díaz-Urrutia & Ott, 2019).

Molecular Structure Analysis

The molecular structure of methanesulfonamide and related compounds has been a subject of extensive study. Investigations into the structure of methane sulfonyl chloride by electron diffraction have provided insights into the molecular geometry of methanesulfonamide precursors (Hargittai & Hargittai, 1973). Furthermore, the preparation of protonated methanesulfonamide using superacidic systems has been explored, revealing unique bond lengths and supporting the complex structural dynamics of methanesulfonamide molecules (Leitz et al., 2017).

Chemical Reactions and Properties

Methanesulfonamide serves as a cosolvent and a general acid catalyst in Sharpless asymmetric dihydroxylations, demonstrating its versatility in facilitating chemical reactions (Junttila & Hormi, 2009). Its role in microbial metabolism and as a substrate in various biochemical processes further highlights its chemical significance (Kelly & Murrell, 1999).

Physical Properties Analysis

The hygroscopic properties of methanesulfonates, derivatives of methanesulfonamide, have been comprehensively characterized, providing valuable information on their behavior in atmospheric conditions and their implications for marine aerosols (Guo et al., 2020). A molecular dynamics simulation study of methanesulfonic acid, closely related to methanesulfonamide, offers insights into its thermodynamic, structural, and dynamical properties, reflecting on the physical characteristics of methanesulfonamide as well (Canales & Alemán, 2014).

Chemical Properties Analysis

Studies on the development of chemoselective N-acylation reagents and the reactions of aliphatic methanesulfonates underline the chemical properties of methanesulfonamide and its derivatives, showcasing their utility in organic synthesis and chemical transformations (Kondo et al., 2000); (Spener, 1973).

Scientific Research Applications

  • Studying Reaction Dynamics : Methanesulfonamide is used to study the reaction of methylsulfonylimido intermediates with aromatic compounds, focusing on their high reactivity and selectivity (Abramovitch, Roy, & Uma, 1965).

  • Analyzing Indole Nucleus Effects : The synthesis of (indol-3-yl)methanesulfonamide is utilized to study the effects of indole nucleus switching on the reactivity of intermediates (Korolev, Shchekotikhin, Lysenkova, & Preobrazhenskaya, 2003).

  • Investigating Crystal Structures : Researchers use methanesulfonamide in superacids to study the crystal structure of CH3SO2NH3 and its long nitrogen-sulfur bond length (Leitz et al., 2017).

  • In Reductive Deamination : It's employed in the reductive deamination of aromatic amines, providing high yield and compatibility with various functional groups (Wang & Guziec, 2001).

  • Studying Vibrational Assignments : Methanesulfonamide and its deuterated compounds are studied for vibrational assignments and isotope effects in the crystalline state (Hanai, Okuda, Uno, & Machida, 1975).

  • As N-Acylation Reagents : N-Acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides serve as N-acylation reagents with good chemoselectivity in research applications (Kondo, Sekimoto, Nakao, & Murakami, 2000).

  • Analyzing Molecular Structures : Used in studying the structure and self-association of Trifluoro-N-(3-formylcyclohept-2-en-1-yl) methanesulfonamide in solution (Sterkhova, Moskalik, & Shainyan, 2014).

  • As a Catalyst in Asymmetric Dihydroxylations : It acts as a general acid catalyst in the hydrolysis step in Sharpless asymmetric dihydroxylations (Junttila & Hormi, 2009).

  • In Synthesis of Pharmaceutical Compounds : Methanesulfonamide is used in the synthesis of dofetilide, avoiding potentially genotoxic impurities (Rosen, Ruble, Beauchamp, & Navarro, 2011).

  • Synthesis of Fine Chemicals : It is an important intermediate in the synthesis of fine chemicals (Ming, 2005).

  • Potential Therapeutic Applications : Methanesulfonamide has potential therapeutic applications in treating carbonic anhydrase deficiency (Akbaba et al., 2014).

  • As a Catalyst in Esterification : Copper methanesulfonate is used as a catalyst in the esterification of carboxylic acids with alcohols, offering excellent activity and reusability (Jiang, 2005).

  • In Microbial Metabolism : Methanesulfonic acid is metabolized by diverse aerobic bacteria as a source of sulfur and as a carbon and energy substrate for specialized methylotrophs (Kelly & Murrell, 1999).

  • Vicarious Nucleophilic Substitutions : Methanesulfonamide reacts with carbanions bearing a leaving group to give vicarious nucleophilic substitution products (Lemek, Groszek, & Cmoch, 2008).

  • In Antitumor Studies : It shows significant antitumor activity in animal tumor systems and in a patient with ovarian carcinoma (Von Hoff et al., 1978).

  • DFT Quantum Chemical Investigation : A DFT quantum chemical investigation of N-(2-methylphenyl) methanesulfonamide and N-(3-methylphenyl) methanesulfonamide is conducted to understand their molecular conformation, NMR chemical shifts, and vibrational transitions (Karabacak, Cinar, & Kurt, 2010).

  • Antibacterial Activities : Methanesulfonamide derivatives exhibit antibacterial activities against gram-positive and negative bacteria (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).

  • In N-Arylation Processes : A method allows the preparation of various synthetically useful N-arylated methanesulfonamides in good to excellent yields (Tan, Teo, & Seow, 2014).

  • Conversion from Methane : Methanesulfonic acid can be directly converted from methane for industrial uses, producing valuable products on a smaller scale (Schüth, 2019).

Safety And Hazards

Methanesulfonamide causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and avoid contact with skin and eyes .

Future Directions

Methanesulfonamide has been used in the synthesis of quinolines, naphthyridines and their dihydro derivatives from Morita–Baylis–Hillman (MBH) acetates . Future research could explore other potential applications of Methanesulfonamide in organic synthesis .

properties

IUPAC Name

methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5NO2S/c1-5(2,3)4/h1H3,(H2,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQIVZYLYMDVSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062865
Record name Methanesulfonamide
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Molecular Weight

95.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanesulfonamide

CAS RN

3144-09-0
Record name Methanesulfonamide
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Record name Methanesulfonamide
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Record name Methanesulfonamide
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Record name Methanesulfonamide
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Record name Methanesulfonamide
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Record name Methanesulphonamide
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Record name METHANESULFONAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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